3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline
Description
Molecular Structure and Properties The compound 3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline (hereafter referred to as Compound A) features a pyrazolo[4,3-c]quinoline core with three key substituents:
- 3-position: A 4-fluorophenyl group.
- 5-position: A 3-fluorobenzyl group.
- 8-position: A methoxy group.
- Molecular Formula: C₂₆H₂₂FN₃O₂.
- Molecular Weight: 401.4 g/mol.
- Exact Mass: 401.13397 g/mol.
- XLogP3: 4.4 (moderate lipophilicity).
- Topological Polar Surface Area (TPSA): 39.9 Ų (suggesting moderate solubility).
- Rotatable Bonds: 4 (indicating moderate flexibility).
The fluorine atoms at the 3- and 5-positions likely enhance metabolic stability and binding affinity through hydrophobic interactions, while the 8-methoxy group may influence solubility and electronic properties .
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methoxypyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3O/c1-30-19-9-10-22-20(12-19)24-21(14-29(22)13-15-3-2-4-18(26)11-15)23(27-28-24)16-5-7-17(25)8-6-16/h2-12,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPWVTZWYHGWNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline involves multiple steps, including the formation of key intermediates and the use of specific reaction conditions. One common synthetic route includes the following steps:
Formation of the pyrazoloquinoline core: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl groups: This can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to scale up the production process.
Chemical Reactions Analysis
3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: This compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 3-, 5-, and 8-Positions
The following table compares Compound A with structurally related pyrazolo[4,3-c]quinoline derivatives:
*Estimated based on substituent contributions.
Key Observations:
Lipophilicity :
- Ethoxy substitution () increases XLogP3 compared to methoxy.
- Fluorine at the 8-position () reduces TPSA and may enhance membrane permeability.
Steric and Binding Effects: 3-Fluorobenzyl (Compound A) vs. 2-fluorobenzyl (): The ortho-fluorine in the latter may introduce steric hindrance.
Pharmacological Implications
- Pyrazolo[4,3-c]quinolines are explored for kinase inhibition, antimicrobial activity, and CNS targeting.
- Fluorine substitutions (Compound A) improve metabolic stability and binding to hydrophobic pockets.
- Methoxy groups (e.g., 8-position in Compound A) may enhance solubility but reduce passive diffusion.
Biological Activity
3-(4-Fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the presence of a pyrazoloquinoline core, which is known for its bioactive properties. The compound's molecular formula is C19H16F2N2O, and it has a molecular weight of 320.34 g/mol.
Biological Activities
Research indicates that pyrazoloquinolines exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have reported that pyrazoloquinolines possess significant anticancer properties. For instance, compounds within this class have shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Pyrazoloquinolines have been evaluated for their anti-inflammatory potential. They inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, which suggests their utility in treating inflammatory diseases .
- Antimicrobial Properties : Some derivatives of pyrazoloquinolines have demonstrated antibacterial and antifungal activities against a range of pathogens. The structure-activity relationship (SAR) studies highlight key modifications that enhance antimicrobial efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Adenosine Receptor Modulation : Recent findings indicate that this compound may interact with adenosine A3 receptors, which are implicated in various physiological processes including inflammation and cancer progression .
- Inhibition of Enzymatic Activity : Pyrazoloquinolines have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and cyclin-dependent kinases (CDKs) .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of a related pyrazoloquinoline derivative in vitro against breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM, indicating potent growth inhibition compared to control treatments .
Case Study 2: Anti-inflammatory Action
Another investigation assessed the anti-inflammatory effects of pyrazoloquinolines using an LPS-induced model. The results showed a significant reduction in nitric oxide levels at concentrations as low as 10 µM, comparable to established anti-inflammatory drugs .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
